L-Phenylalanine-15N

Catalog No.
S1767865
CAS No.
29700-34-3
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine-15N

CAS Number

29700-34-3

Product Name

L-Phenylalanine-15N

IUPAC Name

(2S)-2-(15N)azanyl-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i10+1

InChI Key

COLNVLDHVKWLRT-YTRLMEAHSA-N

SMILES

Array

Synonyms

L-Phenylalanine-15N;29700-34-3;490105_ALDRICH;SCHEMBL1332296

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH2]

L-Phenylalanine-15N (CAS 29700-34-3) is a stable isotope-labeled essential amino acid where the naturally occurring 14N amine nitrogen is replaced by the NMR-active 15N isotope at an enrichment level typically exceeding 98 atom % . In industrial and research procurement, this specifically labeled form is prioritized as a high-purity precursor for recombinant protein expression media, a metabolic tracer for in vivo protein kinetics, and an internal standard for isotope dilution mass spectrometry (IDMS) . By providing a +1 Da mass shift and a spin-1/2 nitrogen nucleus without altering the carbon skeleton, L-Phenylalanine-15N enables precise tracking of nitrogen flux and backbone amide structural resolution that is impossible to achieve with the unlabeled compound .

Substituting L-Phenylalanine-15N with unlabeled L-Phenylalanine completely fails in biomolecular NMR applications because the natural 14N isotope is quadrupolar (spin = 1), rendering it invisible in high-resolution 2D[1H, 15N] HSQC or TROSY experiments [1]. Furthermore, attempting to substitute 15N-labeling with deuterated analogs (e.g., L-Phenylalanine-d5) in metabolic flux assays introduces kinetic isotope effects (KIE) and potential in vivo deuterium scrambling during enzymatic processes like ring hydroxylation, which distorts fractional breakdown rate (FBR) calculations [2]. Finally, while uniformly labeled L-Phenylalanine-13C,15N is available, its use for simple amide tracking introduces unnecessary 13C-15N scalar couplings that complicate spectral analysis and significantly inflate procurement costs, making the singly 15N-labeled variant the strict requirement for targeted nitrogen tracing and specific residue assignment [3].

Biomolecular NMR Resolving Power in Large Proteins

In structural biology workflows analyzing proteins >30 kDa (e.g., PTP1B), specific labeling with L-Phenylalanine-15N yields sharp, distinct[1H, 15N] amide cross-peaks for Phe residues, resolving severe spectral overlap [1]. Unlabeled L-Phenylalanine yields zero observable cross-peaks in these 15N-filtered experiments due to the NMR-silent nature of 14N .

Evidence Dimension2D [1H, 15N] TROSY NMR Signal Detection
Target Compound DataDistinct, quantifiable [1H, 15N] cross-peaks for specific Phe assignments
Comparator Or BaselineUnlabeled L-Phe (0 observable [1H, 15N] cross-peaks)
Quantified Difference100% signal vs 0% signal (absolute requirement for 15N visibility)
Conditions800/850 MHz NMR, D2O-based medium, >30 kDa recombinant protein

Buyers must procure the 15N-labeled variant to achieve NMR visibility for phenylalanine residues in spectrally crowded, high-molecular-weight proteins.

Metabolic Tracer Stability and KIE Avoidance

For in vivo protein kinetic studies, L-Phenylalanine-15N acts as a highly stable tracer for measuring fractional breakdown rates (FBR) via GC-MS or GC-C-IRMS[1]. Unlike ring-deuterated analogs (e.g., d5-Phe), which can exhibit kinetic isotope effects (KIE > 1) during phenylalanine hydroxylase-mediated conversion to tyrosine, the 15N label on the amine group maintains a KIE of ~1.0, ensuring that the tracer does not artificially alter the metabolic reaction rate [2].

Evidence DimensionKinetic Isotope Effect (KIE) during enzymatic hydroxylation
Target Compound DataKIE ~ 1.0 (identical kinetics to native Phe)
Comparator Or BaselineRing-deuterated L-Phe (KIE > 1.0, altered kinetics)
Quantified DifferenceReduction of KIE to baseline 1.0 (elimination of kinetic distortion)
ConditionsIn vivo metabolic flux analysis, enzymatic conversion to tyrosine

Ensures accurate quantification of metabolic flux and protein turnover rates without the confounding variables introduced by deuterium labeling.

Mass Spectrometry Internal Standard Suitability

In LC-MS/MS workflows, L-Phenylalanine-15N provides a reliable +1.00 Da mass shift (m/z 167.1 for the [M+H]+ ion) compared to the endogenous unlabeled compound (m/z 166.1) . This mass differentiation allows it to serve as a precise internal standard for isotope dilution mass spectrometry, correcting for matrix effects and ion suppression that would otherwise invalidate quantitative results using only the unlabeled baseline .

Evidence Dimensionm/z mass shift for [M+H]+ ion
Target Compound Datam/z 167.1
Comparator Or BaselineUnlabeled L-Phenylalanine (m/z 166.1)
Quantified Difference+1.00 Da mass shift
ConditionsLC-MS/MS analysis of biological matrices

Procurement of the 15N-labeled standard is mandatory for absolute quantification assays where matrix effects prevent the use of external calibration curves.

Spectral Simplicity vs. Uniform Labeling

When the analytical goal is strictly to track the backbone amide nitrogen or assign specific Phe residues, using singly labeled L-Phenylalanine-15N eliminates the complex 13C-15N scalar couplings (J_CN) that occur with uniformly labeled L-Phenylalanine-13C,15N [1]. This results in single, narrow NMR peaks per residue rather than split multiplets, simplifying data interpretation while significantly reducing the procurement cost per gram [2].

Evidence DimensionAmide peak splitting (Scalar coupling)
Target Compound DataNo 13C-15N splitting (narrow singlet peaks)
Comparator Or BaselineL-Phenylalanine-13C,15N (Peak splitting due to J_CN coupling)
Quantified Difference100% elimination of heteronuclear 13C-15N scalar coupling
ConditionsHigh-field biomolecular NMR, specific residue assignment

Drives cost-effective procurement by avoiding expensive uniform labeling when only nitrogen tracking or amide backbone data is required.

Recombinant Protein Expression for Biomolecular NMR

Supplementing minimal media (e.g., M9) with L-Phenylalanine-15N to achieve specific isotopic labeling of Phe residues, enabling the resolution of spectral overlap in large (>30 kDa) proteins via 2D[1H, 15N] TROSY NMR [1].

In Vivo Protein Kinetics and Turnover Studies

Utilizing 15N-Phe as an infused metabolic tracer to accurately quantify fractional synthesis rates (FSR) and fractional breakdown rates (FBR) in skeletal muscle via GC-MS or GC-C-IRMS, avoiding the kinetic isotope effects associated with deuterated tracers [2].

Clinical and Metabolomic Absolute Quantification

Employing L-Phenylalanine-15N as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) workflows to correct for matrix effects during the quantification of phenylalanine in complex biological fluids like plasma or cell culture media .

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.076013488 Da

Monoisotopic Mass

166.076013488 Da

Heavy Atom Count

12

Wikipedia

L-Phenylalanine-15N

Dates

Last modified: 08-15-2023

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